molecular formula C12H13NO2 B11783684 1-Cyclopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

1-Cyclopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No.: B11783684
M. Wt: 203.24 g/mol
InChI Key: FZMLXXNOBVRPOA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropyl group attached to the quinoline core, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a cyclopropylamine in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the quinoline ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Nitroquinoline, halogenated quinoline derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: A structural isomer with different biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness

1-Cyclopropyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-cyclopropyl-7,8-dihydro-6H-quinoline-2,5-dione

InChI

InChI=1S/C12H13NO2/c14-11-3-1-2-10-9(11)6-7-12(15)13(10)8-4-5-8/h6-8H,1-5H2

InChI Key

FZMLXXNOBVRPOA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=O)N2C3CC3)C(=O)C1

Origin of Product

United States

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